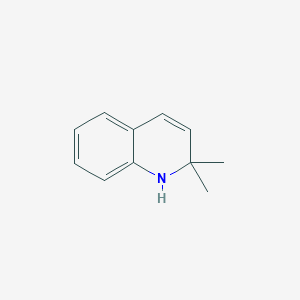

2,2-Dimethyl-1,2-dihydroquinoline

Übersicht

Beschreibung

Synthesis Analysis

DMQ can be prepared by cyclization of N-(1,1-dimethylpropargyl) anilines, displaying reactivity towards chlorination, epoxidation, and oxymercuration, leading to various heterocyclic products. 2,6-Dimethyl-l,2-dihydroquinoline has been isolated as an intermediate in the Doebner- Miller synthesis of 2,6-dimethylquinoline .

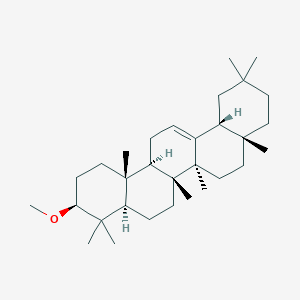

Molecular Structure Analysis

The molecular structure of DMQ is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .

Chemical Reactions Analysis

DMQ has been studied for its role in organic synthesis. For instance, it can be prepared by cyclization of N-(1,1-dimethylpropargyl) anilines, displaying reactivity towards chlorination, epoxidation, and oxymercuration, leading to various heterocyclic products.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity : 2,2-Dimethyl-1,2-dihydroquinoline has been studied for its role in organic synthesis. For instance, it can be prepared by cyclization of N-(1,1-dimethylpropargyl) anilines, displaying reactivity towards chlorination, epoxidation, and oxymercuration, leading to various heterocyclic products (Williamson & Ward, 2005).

Antioxidant Properties : Certain derivatives of this compound have been evaluated for their antioxidant capabilities. Studies demonstrate their effectiveness in scavenging free radicals in different systems, suggesting potential therapeutic applications (Blázovics et al., 1989).

Pharmaceutical Research : The compound has been investigated for its pharmaceutical potential, particularly in the development of antibacterial agents. Research indicates that certain dihydroquinolines are highly inhibitory to bacterial dihydrofolate reductase, which is a target for antibiotic drugs (Johnson et al., 1989).

Application in Liver Injury Studies : Dihydroquinoline-type antioxidants have been studied for their effects on liver injuries induced by substances like carbon-tetrachloride and galactosamine. These studies suggest potential therapeutic uses in preventing acute liver injuries (Féher et al., 1982).

Synthetic Chemistry : this compound has been a subject of interest in the synthesis of various organic compounds, demonstrating its utility in the formation of complex molecular structures (Sugiura et al., 2002).

Study of Dimerization : The compound's behavior in dimerization processes has been explored. Understanding these reactions can be crucial in synthetic applications and in understanding the stability of certain chemical structures (Mikhailovskii et al., 2012).

Wirkmechanismus

The mechanism of the reaction involves protonation at the carbonyl oxygen in aldehyde 1, addition of aniline NH2 group to the alkenal β-carbon followed by cyclization of adduct A, dehydration of cyclic intermediate B, and oxidation of dihydroquinoline C by phosphotungstic acid or air to quinoline 3 .

Safety and Hazards

Zukünftige Richtungen

An efficient, environmentally friendly and high-yielding route from inexpensive starting materials to 1,2-dihydroquinolines has been developed . This procedure proceeded via a cascade Friedel–Crafts-type reaction and 6- endo-trig hydroamination under the catalysis of FeCl3·6H2O, involving the formation of two new σ (C–C and C–N) bonds in a single operation for the construction of a 1,2-dihydroquinoline skeleton in good to excellent yields .

Eigenschaften

IUPAC Name |

2,2-dimethyl-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-8,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSUYSBONRNZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC=CC=C2N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498243 | |

| Record name | 2,2-Dimethyl-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14465-61-3 | |

| Record name | 2,2-Dimethyl-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

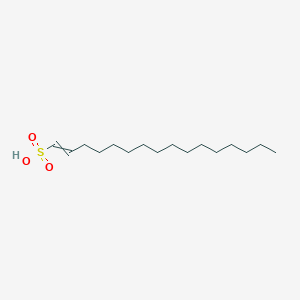

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

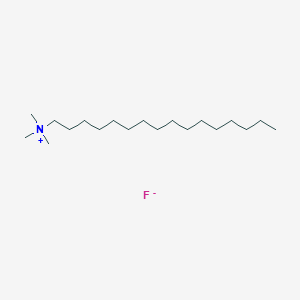

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B84660.png)